molecular formula C15H10N2S2 B3993743 Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- CAS No. 361178-04-3

Benzonitrile, 4-[(2-benzothiazolylthio)methyl]-

Cat. No.: B3993743
CAS No.: 361178-04-3
M. Wt: 282.4 g/mol
InChI Key: KVGWIVCRWJUNPM-UHFFFAOYSA-N
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Description

Benzonitrile derivatives are critical intermediates in organic synthesis, particularly for constructing heterocyclic compounds and functionalized aromatic systems. The compound "Benzonitrile, 4-[(2-benzothiazolylthio)methyl]-" features a benzonitrile core substituted with a benzothiazole-thioether group at the para position. The following analysis extrapolates insights from structurally similar benzonitrile derivatives to infer its properties and applications .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S2/c16-9-11-5-7-12(8-6-11)10-18-15-17-13-3-1-2-4-14(13)19-15/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGWIVCRWJUNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333279
Record name Benzonitrile, 4-[(2-benzothiazolylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361178-04-3
Record name Benzonitrile, 4-[(2-benzothiazolylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[(2-benzothiazolylthio)methyl]- typically involves the reaction of 4-chloromethylbenzonitrile with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thioether linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.

Scientific Research Applications

Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(2-benzothiazolylthio)methyl]- involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The nitrile group in all analogs enhances electrophilic reactivity.
  • Molecular Weight : Derivatives with larger substituents (e.g., 2-methylhexyloxy in ) exhibit higher molecular weights, impacting solubility and volatility.

Implications for the Target Compound :

  • The benzothiazole-thioether group in the target compound may introduce sulfur-related hazards (e.g., skin/eye irritation) similar to . However, the absence of amine groups (cf. ) could reduce acute toxicity risks.

Biological Activity

Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- is a compound that falls within the category of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- can be summarized as follows:

  • Molecular Formula : C10H8N2S2
  • Molecular Weight : 224.31 g/mol

The presence of the benzothiazole moiety contributes to its bioactivity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Benzothiazole derivatives, including Benzonitrile, have demonstrated significant antimicrobial activity against various pathogens. A review of literature indicates that these compounds exhibit:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The inhibition zones reported range from 16 to 22 mm depending on the specific derivative and substituents used .
  • Antifungal Activity : Active against fungi like Candida albicans and Aspergillus niger, with notable inhibition zones also observed in various studies .

Anticancer Activity

Research indicates that benzothiazole derivatives have potential anticancer properties. They act as inhibitors of key enzymes involved in cancer progression:

  • Mechanisms : These compounds can inhibit heat shock protein 90 (HSP90) and monoamine oxidase, both of which are implicated in tumor growth and survival .
  • Case Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism for their anticancer effects.

Anti-inflammatory Effects

Benzothiazole derivatives have been noted for their anti-inflammatory properties. Compounds containing this moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Other Biological Activities

Beyond antimicrobial and anticancer activities, Benzonitrile derivatives have been associated with:

  • Antitubercular Activity : Showing effectiveness against Mycobacterium tuberculosis.
  • Antiparkinsonian Effects : Some derivatives exhibit neuroprotective properties, making them candidates for further research in neurodegenerative disorders .

Table of Biological Activities

Activity TypePathogen/TargetMechanism/EffectReference
AntibacterialStaphylococcus aureusInhibition of cell wall synthesis
AntifungalCandida albicansDisruption of fungal cell membrane
AnticancerVarious cancer cell linesInhibition of HSP90; induction of apoptosis
Anti-inflammatoryPro-inflammatory cytokinesInhibition of COX enzymes
AntitubercularMycobacterium tuberculosisDisruption of mycobacterial cell wall

Clinical Implications

The diverse biological activities of Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- suggest its potential in various therapeutic applications. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzonitrile, 4-[(2-benzothiazolylthio)methyl]-
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Benzonitrile, 4-[(2-benzothiazolylthio)methyl]-

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